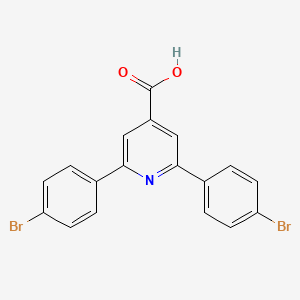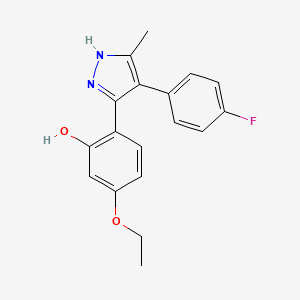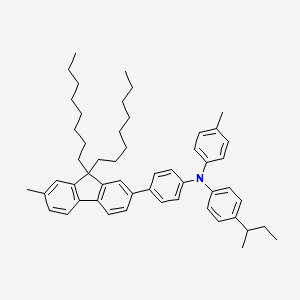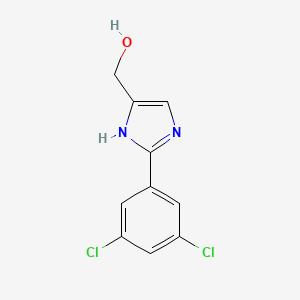
1-(Iodoethynyl)-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodoethynyl)-3-methoxybenzene is an organic compound characterized by the presence of an iodoethynyl group attached to a methoxybenzene ring
Preparation Methods
The synthesis of 1-(Iodoethynyl)-3-methoxybenzene typically involves the oxidative iodination of terminal alkynes. One common method employs hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), in combination with tetrabutylammonium iodide (TBAI). The reaction is carried out in an organic solvent like acetonitrile at room temperature. The process involves adding the alkyne substrate to a mixture of TBAI and PIDA, followed by stirring for several hours to achieve the desired product .
The use of hypervalent iodine reagents offers a green and practical approach, minimizing the toxicity associated with conventional heavy-metal-based oxidants .
Chemical Reactions Analysis
1-(Iodoethynyl)-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodoethynyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The iodoethynyl group can engage in coupling reactions with metals like tin, forming organotin compounds.
Common reagents used in these reactions include tin metal, hypervalent iodine reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Iodoethynyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to be used in the development of biologically active substances.
Industry: Used in the synthesis of materials and complex molecules, given the ease of converting the C-I bond.
Mechanism of Action
The mechanism of action of 1-(Iodoethynyl)-3-methoxybenzene involves its interaction with molecular targets through the iodoethynyl group. This group can undergo substitution reactions, forming covalent bonds with nucleophiles. The pathways involved in these reactions depend on the specific conditions and the nature of the nucleophiles .
Comparison with Similar Compounds
1-(Iodoethynyl)-3-methoxybenzene can be compared with other iodoalkynes, such as 1-(iodoethynyl)-4-methylbenzene and 1-(iodoethynyl)-4-chlorobenzene. These compounds share similar structural features but differ in their substituents on the benzene ring. The presence of different substituents can influence the reactivity and applications of these compounds .
Similar Compounds
- 1-(Iodoethynyl)-4-methylbenzene
- 1-(Iodoethynyl)-4-chlorobenzene
Properties
Molecular Formula |
C9H7IO |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
1-(2-iodoethynyl)-3-methoxybenzene |
InChI |
InChI=1S/C9H7IO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,1H3 |
InChI Key |
SHPYZPQEDGWFQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12043195.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)

![2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12043213.png)


![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043236.png)
![3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12043240.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043241.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043249.png)

![Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043255.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12043259.png)
